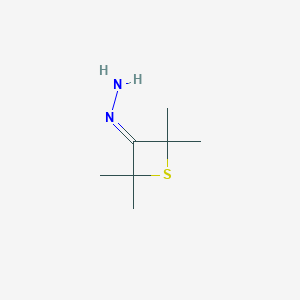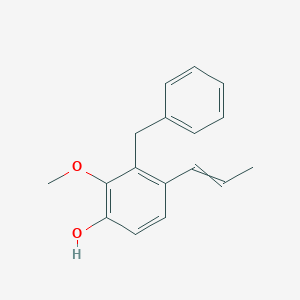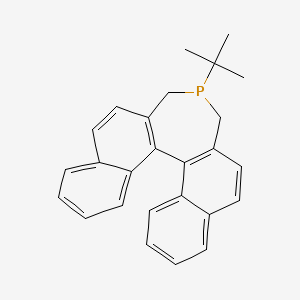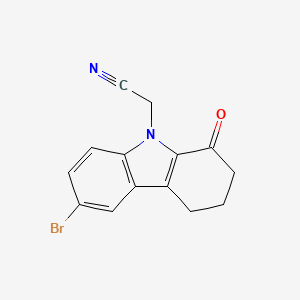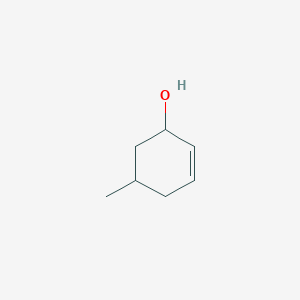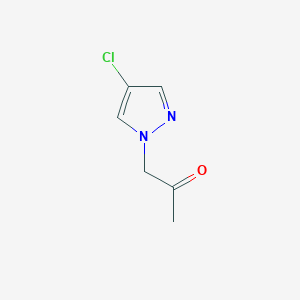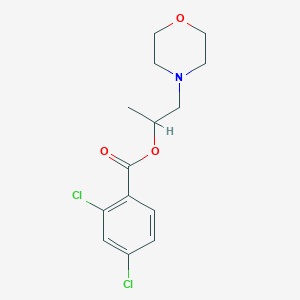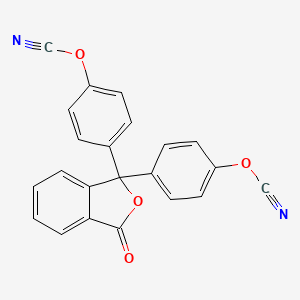
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two cyanate groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone typically involves the reaction of 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone can undergo various chemical reactions, including:
Oxidation: The cyanate groups can be oxidized to form isocyanates.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of isocyanates.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone involves its interaction with molecular targets through its cyanate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-aminophenyl)-1(3H)-isobenzofuranone
- 3,3-bis(4-methoxyphenyl)-1(3H)-isobenzofuranone
Uniqueness
3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is unique due to its cyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of these groups allows for specific interactions and modifications that are not possible with other similar compounds.
Properties
CAS No. |
32728-31-7 |
|---|---|
Molecular Formula |
C22H12N2O4 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[4-[1-(4-cyanatophenyl)-3-oxo-2-benzofuran-1-yl]phenyl] cyanate |
InChI |
InChI=1S/C22H12N2O4/c23-13-26-17-9-5-15(6-10-17)22(16-7-11-18(12-8-16)27-14-24)20-4-2-1-3-19(20)21(25)28-22/h1-12H |
InChI Key |
CUVGYGLIVYYKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC#N)C4=CC=C(C=C4)OC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)

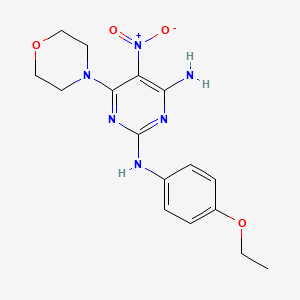
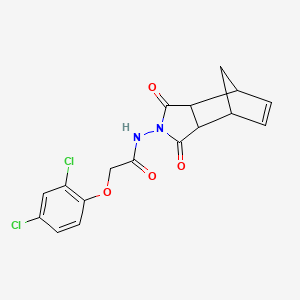
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
